molecular formula C10H14N2O3 B8572871 2-(p-Methoxybenzyloxy)acetic acid hydrazide CAS No. 51759-06-9

2-(p-Methoxybenzyloxy)acetic acid hydrazide

Cat. No. B8572871
CAS RN: 51759-06-9
M. Wt: 210.23 g/mol
InChI Key: OLCPBZOIQKLYOU-UHFFFAOYSA-N
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Patent
US07320994B2

Procedure details

Add hydrazine hydrate (2.1 mL, 42.1 mmol) and pyridine (0.3 mL, 3.8 mmol) to a solution of (4-methoxy-benzyloxy)-acetic acid methyl ester (8.05 g, 38.3 mmol) in ethanol (100 mL, absolute). Heat the reaction to reflux under N2 overnight. Concentrate; add toluene and concentrate (2 times). Purify the residue by flash chromatography on silica gel eluting with 0-40% ACN/CH2Cl2 to afford the title compound (6.42 g, 80%) as clear oil. 1H NMR (400 MHz, DMSO) δ 3.73 (s, 3H); 3.84 (s, 2H); 4.24 (bs, 2H); 4.42 (s, 2H); 6.89 (d, 2H, J=8.3 Hz); 7.27 (d, 2H, J=8.3 Hz); 9.00 (bs, 1H). MS(IS) 209 (M−).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].N1C=CC=CC=1.C[O:11][C:12](=O)[CH2:13][O:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1>C(O)C>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][O:14][CH2:13][C:12]([NH:2][NH2:3])=[O:11])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8.05 g
Type
reactant
Smiles
COC(COCC1=CC=C(C=C1)OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CONCENTRATION
Type
CONCENTRATION
Details
add toluene and concentrate (2 times)
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography on silica gel eluting with 0-40% ACN/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COCC(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.42 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.